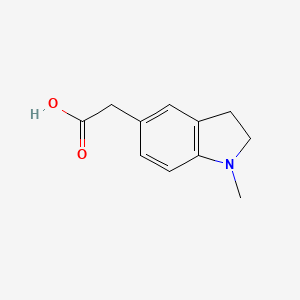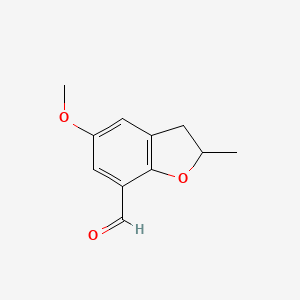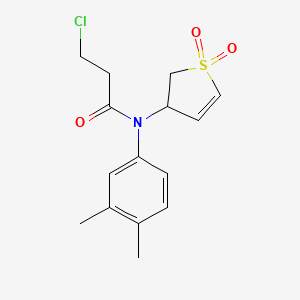
N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a phenyl group attached to the cyclopentane ring, and a carboxamide functional group. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 5-bromo-2-aminopyridine with 1-phenylcyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride or potassium carbonate, in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Substitution: Formation of N-(substituted-pyridin-2-yl)-1-phenylcyclopentane-1-carboxamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Coupling: Formation of biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on the nature of the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: A Schiff-base compound with similar pyridine structure but different functional groups.
N-(5-Bromopyridyl-2)-2-bromoacetamide: Another pyridine derivative with a bromoacetamide group.
Uniqueness
N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of a bromopyridine moiety with a phenylcyclopentane carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c18-14-8-9-15(19-12-14)20-16(21)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCYBHHHIBSRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B2670449.png)
![3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2670451.png)
![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2670452.png)
![Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B2670453.png)


![4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2670458.png)


![Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2670466.png)
![4,11,13-trimethyl-N-(3-morpholin-4-ylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2670467.png)
![Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2670468.png)
![2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2670469.png)

